molecular formula C27H32NP B12891524 (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine

(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine

Cat. No.: B12891524
M. Wt: 401.5 g/mol
InChI Key: KTRFJEDCTHCNJI-QFIPXVFZSA-N
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Description

(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine is a chiral amine compound that features a cyclohexyl group, a diphenylphosphino group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine, benzyl chloride, and diphenylphosphine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can modify the benzyl or cyclohexyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced forms of the benzyl or cyclohexyl groups.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.

    Medicine: Investigated for its potential use in pharmaceuticals due to its chiral properties.

    Industry: Used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine depends on its application:

    Catalysis: Acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.

    Biological Activity: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)ethyl)ethanamine: Similar structure but with an ethyl group instead of a benzyl group.

    (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)propyl)ethanamine: Similar structure but with a propyl group instead of a benzyl group.

Uniqueness

    Structural Features: The presence of the benzyl group and the diphenylphosphino group makes it unique compared to other chiral amines.

    Applications: Its specific structure may offer unique advantages in catalysis and asymmetric synthesis compared to similar compounds.

Properties

Molecular Formula

C27H32NP

Molecular Weight

401.5 g/mol

IUPAC Name

(1S)-1-cyclohexyl-N-[(2-diphenylphosphanylphenyl)methyl]ethanamine

InChI

InChI=1S/C27H32NP/c1-22(23-13-5-2-6-14-23)28-21-24-15-11-12-20-27(24)29(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h3-4,7-12,15-20,22-23,28H,2,5-6,13-14,21H2,1H3/t22-/m0/s1

InChI Key

KTRFJEDCTHCNJI-QFIPXVFZSA-N

Isomeric SMILES

C[C@@H](C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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